![molecular formula C20H18N2O2 B14340066 1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione CAS No. 93184-42-0](/img/structure/B14340066.png)
1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione is an anthracene derivative that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of two prop-2-en-1-ylamino groups attached to the anthracene-9,10-dione core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with prop-2-en-1-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular processes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthracene derivative used as an anticancer drug.
Ametantrone: Another anthracene-based anticancer agent.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: A structurally similar compound with different substituents
Uniqueness
1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione is unique due to its specific amino substituents, which impart distinct chemical reactivity and biological activity.
Properties
CAS No. |
93184-42-0 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,4-bis(prop-2-enylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18N2O2/c1-3-11-21-15-9-10-16(22-12-4-2)18-17(15)19(23)13-7-5-6-8-14(13)20(18)24/h3-10,21-22H,1-2,11-12H2 |
InChI Key |
LHUYQQLZBQCPGD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C2C(=C(C=C1)NCC=C)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


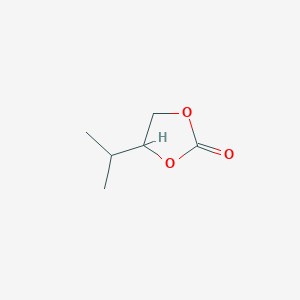
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)

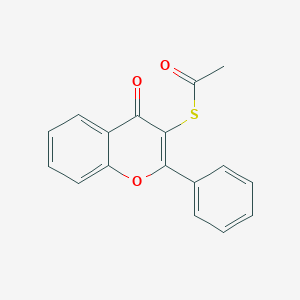
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
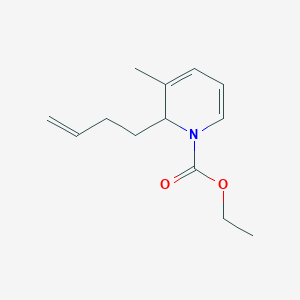

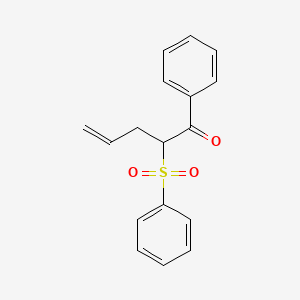
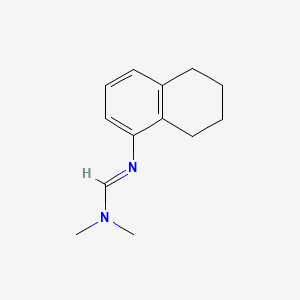
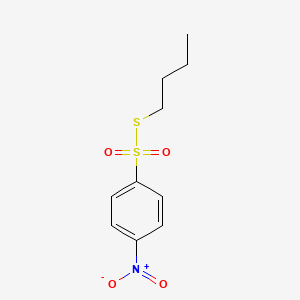
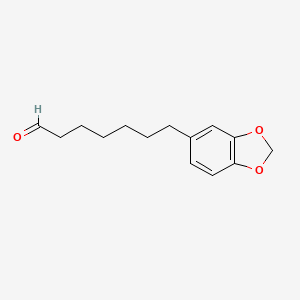
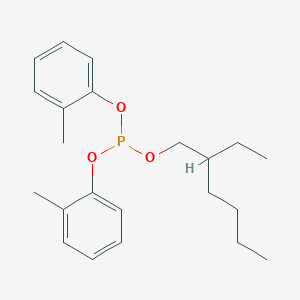
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
